3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline
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Overview
Description
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a chloro-substituted aniline group bonded to a tetrahydropyran ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the reaction of 3-chloroaniline with tetrahydropyran-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution on the aniline derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with reagents like sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets. The chloro and ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Lacks the tetrahydropyran ring, making it less versatile in certain applications.
4-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline: Similar structure but with different substitution pattern, affecting its reactivity and properties.
Tetrahydropyran-4-ol: The alcohol precursor used in the synthesis of the target compound.
Uniqueness
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to the presence of both chloro and tetrahydropyran groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-chloro-2-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C11H14ClNO2/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8/h1-3,8H,4-7,13H2 |
InChI Key |
GYDGWSXIGSUFGM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=C2Cl)N |
Origin of Product |
United States |
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